molecular formula C22H25Cl2N3O4S B12479252 N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12479252
M. Wt: 498.4 g/mol
InChI Key: MPXUZDFFYGYQPF-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azepane ring, dichlorophenyl group, and a methylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the azepane ring, followed by the introduction of the phenyl and dichlorophenyl groups. The final step involves the attachment of the methylsulfonyl group to the glycinamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo several types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide

Uniqueness

N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C22H25Cl2N3O4S

Molecular Weight

498.4 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C22H25Cl2N3O4S/c1-32(30,31)27(18-13-16(23)12-17(24)14-18)15-21(28)25-20-9-5-4-8-19(20)22(29)26-10-6-2-3-7-11-26/h4-5,8-9,12-14H,2-3,6-7,10-11,15H2,1H3,(H,25,28)

InChI Key

MPXUZDFFYGYQPF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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